1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1316221-81-4
VCID: VC2696019
InChI: InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3
SMILES: CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7 g/mol

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

CAS No.: 1316221-81-4

Cat. No.: VC2696019

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone - 1316221-81-4

Specification

CAS No. 1316221-81-4
Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
IUPAC Name 1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3
Standard InChI Key GSYMNZZXFAJFAW-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl
Canonical SMILES CC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl

Introduction

Basic Information and Classification

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.7 g/mol. The compound is registered with CAS number 1316221-81-4 . It represents an important structural scaffold in medicinal chemistry research due to its heterocyclic components that can interact with various biological targets.

The compound's IUPAC name is 1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone, though it may also be found in literature under synonyms such as 1-[3-(6-chloropyrazin-2-yl)piperidin-1-yl]ethan-1-one or 1-[3-(6-Chloro-pyrazin-2-yl)-piperidin-1-yl]-ethanone . This compound combines several pharmacologically relevant structural elements: a piperidine ring that commonly appears in many bioactive compounds, a chloropyrazine moiety that can enable specific molecular interactions, and an acetyl group that can influence the compound's pharmacokinetic properties.

Structural Characteristics and Chemical Properties

The molecular structure of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone features several distinct elements that contribute to its chemical behavior and potential biological activity. The central piperidine ring is connected to a chloropyrazine group at the 3-position and an acetyl group at the nitrogen atom (position 1).

Key Structural Components

The structure can be broken down into three main components:

  • A six-membered piperidine heterocyclic ring

  • A chloropyrazine moiety attached at position 3 of the piperidine ring

  • An acetyl group (ethanone) attached to the nitrogen atom of the piperidine ring

Chemical Identifiers and Properties

Table 1: Chemical Identifiers and Physical Properties of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

PropertyValueReference
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight239.7 g/mol
CAS Number1316221-81-4
InChIInChI=1S/C11H14ClN3O/c1-8(16)15-4-2-3-9(7-15)10-5-13-6-11(12)14-10/h5-6,9H,2-4,7H2,1H3
InChIKeyGSYMNZZXFAJFAW-UHFFFAOYSA-N
Canonical SMILESCC(=O)N1CCCC(C1)C2=CN=CC(=N2)Cl
Physical StateSolid

The compound features an InChI representation that encodes its specific structural arrangement, including the positions of all atoms and bonds . The canonical SMILES notation provides a linear representation of the molecule's structure that can be used for computational chemistry applications and database searches .

Chemical Reactivity

As a multifunctional compound, 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can participate in various chemical reactions based on its functional groups.

Applications in Research

1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has potential applications in various research fields, particularly in pharmaceutical discovery and development programs.

Pharmaceutical Research

Similar compounds with piperidine and pyrazine moieties have been investigated for their potential biological activities. For instance, some tetrazole-substituted piperidine derivatives have shown antimicrobial activity , while certain piperidine derivatives with different substituents have demonstrated anticancer properties .

Chemical Building Block

As a structurally diverse molecule, 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can serve as an intermediate or building block in the synthesis of more complex compounds. The presence of reactive functional groups allows for further modifications to create libraries of compounds for structure-activity relationship studies.

Comparison with Similar Compounds

Several related compounds share structural similarities with 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone, allowing for comparative analysis of their properties and potential applications.

Structural Analogues

Table 2: Comparison of 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanoneC₁₁H₁₄ClN₃O239.7 g/molBase compound
1-[4-(6-Chloropyrazin-2-yl)piperidin-1-yl]ethanoneC₁₁H₁₄ClN₃O239.7 g/molChloropyrazine at position 4 instead of 3 on piperidine
1-(3-Chloropyrazin-2-yl)ethanoneC₆H₅ClN₂O156.57 g/molLacks piperidine ring; ethanone directly on pyrazine
1-Trifluoroacetyl piperidineC₇H₁₀F₃NO181.16 g/molContains trifluoroacetyl instead of acetyl; lacks pyrazine

These structural analogues offer insights into how slight modifications to the parent structure might influence physicochemical properties and biological activities. For example, changing the position of substitution on the piperidine ring from position 3 to position 4, as in 1-[4-(6-Chloropyrazin-2-yl)piperidin-1-yl]ethanone, could significantly alter the three-dimensional orientation of the molecule and consequently affect its binding to biological targets .

Current Research and Future Directions

While specific research focused exclusively on 1-(3-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is limited in the available literature, ongoing studies on related compounds suggest several promising research directions.

Structure-Activity Relationship Studies

Further research could focus on synthesizing a series of analogues with modifications at different positions to establish comprehensive structure-activity relationships. Such studies would help identify the key structural features responsible for specific biological activities and guide the design of more potent and selective compounds.

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